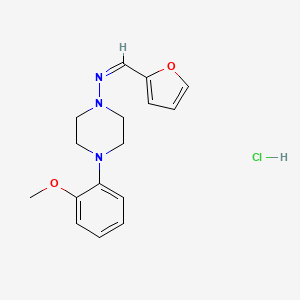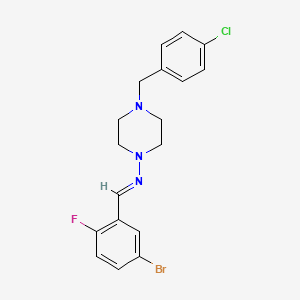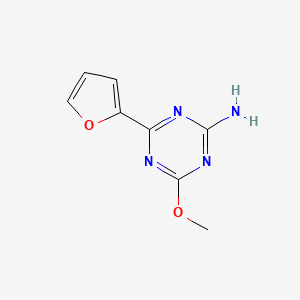
N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride" is a chemical compound related to the piperazine class, which includes various derivatives synthesized for their potential biological activities and chemical properties.
Synthesis Analysis
- Synthesis Approach : The synthesis of similar piperazine derivatives often involves multi-step chemical reactions. For example, Wang Xiao-shan (2011) described the synthesis of a related compound involving acetylation, reaction with piperazine, and deacetylation to obtain the target product (Wang Xiao-shan, 2011).
- Yield and Efficiency : The process is typically optimized for higher yields, as seen in the above study, where a yield of over 56.9% was achieved.
Molecular Structure Analysis
- Structural Characterization : Compounds in this class are characterized using techniques like IR, 1H NMR, and MS, as noted by Wang Xiao-shan (2011) (Wang Xiao-shan, 2011).
- Crystal Structure : For similar compounds, single crystal X-ray diffraction has been used to determine crystallography, as in the study by Shusheng Zhang et al. (2007), where the crystal system, space group, and cell dimensions were detailed (Shusheng Zhang et al., 2007).
Chemical Reactions and Properties
- Reactivity : These compounds often participate in reactions like nucleophilic aromatic substitution as shown in the synthesis of related compounds (Alfred L Williams et al., 2010).
- Chemical Stability : Their stability is analyzed using various spectroscopic methods and theoretical calculations.
Physical Properties Analysis
- Solubility and Stability : These compounds' solubility in different solvents and their stability under various conditions are crucial for their practical application.
- Thermal Properties : Differential Scanning Calorimetry (DSC) and other thermal analysis techniques are employed to understand their thermal behavior.
Chemical Properties Analysis
- Spectroscopic Properties : FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy are used for in-depth analysis of chemical properties (N. Prabavathi et al., 2015).
- Electron Density and Reactivity : Studies often include mapping electron density isosurface with molecular electrostatic potential to understand the reactive sites of the molecule.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research on compounds with structural similarities to N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride, specifically those containing the furyl and piperazinyl groups, has shown promising antibacterial properties. For instance, a study by Foroumadi et al. (1999) synthesized a series of N-substituted piperazinyl quinolones, which exhibited significant in-vitro antibacterial activity against staphylococci, comparable to reference drugs like norfloxacin and ciprofloxacin. This suggests the potential of such compounds in developing new antibacterial agents Foroumadi et al., 1999.
Alzheimer's Disease Therapy
Another application area for compounds structurally related to N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride is in the treatment of Alzheimer's disease. Hassan et al. (2018) synthesized multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity, showing potential as new therapeutic agents for Alzheimer's disease. The study highlighted the importance of the furyl and piperazinyl groups in enzyme inhibition, which could be crucial for developing Alzheimer's treatments Hassan et al., 2018.
HIV-1 Reverse Transcriptase Inhibition
In the context of HIV-1 treatment, derivatives of piperazines, including those with functionalities similar to N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride, have been explored for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study by Romero et al. (1994) discovered that bis(heteroaryl)piperazines (BHAPs) were significantly more potent than their precursor molecules in inhibiting HIV-1 reverse transcriptase, highlighting the therapeutic potential of such compounds in HIV-1 treatment strategies Romero et al., 1994.
Enzyme Inhibition for Therapeutic Applications
Abbasi et al. (2019) conducted a study synthesizing a series of compounds with structural elements similar to N-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride, which showed considerable inhibitory activity against α-glucosidase enzyme. This suggests their potential use in treating diseases related to enzyme dysfunction, such as diabetes or other metabolic disorders Abbasi et al., 2019.
Eigenschaften
IUPAC Name |
(Z)-1-(furan-2-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2.ClH/c1-20-16-7-3-2-6-15(16)18-8-10-19(11-9-18)17-13-14-5-4-12-21-14;/h2-7,12-13H,8-11H2,1H3;1H/b17-13-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXNXTHJOLBNGT-VSORCOHTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(furan-2-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5538787.png)

![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)
![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)


![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)
![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)
![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)
![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)